molecular formula C14H14FN5O2S2 B3012876 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 921060-99-3

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B3012876
CAS RN: 921060-99-3
M. Wt: 367.42
InChI Key: RJLKDBBXPKMLLX-UHFFFAOYSA-N
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Description

The compound 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of thiophene sulfonamides has been studied for their potential in treating conditions such as glaucoma and central nervous system disorders, as well as for their urease inhibition, antibacterial, and hemolytic activities.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods, including the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. This approach involves the reaction of aryl boronic acids and esters with halogenated thiophene sulfonamides under mild temperature conditions . The synthesis process is significant as it allows for the introduction of various substituents, which can affect the biological activity and solubility of the resulting compounds.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can be tailored to enhance specific properties. For instance, in the case of ocular hypotensive activity, substituents are chosen to optimize inhibitory potency against carbonic anhydrase, water solubility, and appropriate pKa to minimize pigment binding in the iris .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can undergo various chemical reactions, including those that lead to the formation of potent and selective receptor antagonists. For example, N-alkylation of the sulfonamide moiety has been used to design selective 5-HT7 receptor ligands or multifunctional agents for the treatment of complex diseases . The chemical modifications can significantly influence the receptor binding profile and pharmacological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, pKa, and receptor binding affinity. For example, the optimization of these properties was crucial in the development of a topically active ocular hypotensive compound with enhanced water solubility and reduced pigment binding . Additionally, the electronic effects of different functional groups on the aromatic ring of these compounds have been found to significantly affect their urease inhibition and antibacterial activities .

Scientific Research Applications

Biocatalysis in Drug Metabolism

  • Biocatalytic Production of Metabolites : A study by Zmijewski et al. (2006) explored the application of biocatalysis in drug metabolism. They used microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamides for structural characterization, including nuclear magnetic resonance spectroscopy. This method supports the understanding of the metabolic pathways and structures of drug metabolites, which is crucial in pharmaceutical research (Zmijewski et al., 2006).

Pharmacological Effects

  • Anticonvulsant and Cerebrovasodilatation Properties : Barnish et al. (1981) investigated a series of sulfonamides, including 5-(arylsulfonyl)thiophene-2-sulfonamides, for their anticonvulsant activities and ability to increase cerebral blood flow. This research indicates potential applications in the treatment of neurological disorders and cerebrovascular conditions (Barnish et al., 1981).

Material Science

  • Electrochemical Polymerization : Naudin et al. (2002) focused on the electrochemical oxidation of similar compounds, leading to the development of electroactive polymers. These polymers have applications in material science, particularly in the development of thin-film transistors, organic light-emitting transistors, and chemical sensors (Naudin et al., 2002).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Nagaraju et al. (2018) conducted research on the crystal structure of substituted thiophenes. Their work provides insights into the structural aspects of these compounds, which are valuable in the field of material science and pharmaceuticals, where molecular structure plays a critical role in determining the properties of a substance (Nagaraju et al., 2018).

Synthetic Chemistry

  • Synthesis and Characterization : Research by Zhang Peng-yun (2013) and Küçükgüzel et al. (2013) involves the synthesis and characterization of sulfonamide derivatives, indicating the compound's relevance in the field of synthetic chemistry. These studies are fundamental in developing new chemical entities with potential pharmaceutical applications (Zhang Peng-yun, 2013); (Küçükgüzel et al., 2013).

Biochemical Research

  • In Vitro Metabolism Study : Kubowicz-Kwaoeny et al. (2019) analyzed the biotransformation pathways and metabolic stability of a similar compound, providing valuable information for understanding interspecies differences in drug metabolism and the design of new pharmacological agents (Kubowicz-Kwaoeny et al., 2019).

properties

IUPAC Name

5-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S2/c1-2-12-6-7-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-4-10(15)8-11/h3-8,16H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKDBBXPKMLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

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